molecular formula C10H6N2O5 B7778544 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid CAS No. 52980-22-0

4-Hydroxy-6-nitro-3-quinolinecarboxylic acid

Cat. No.: B7778544
CAS No.: 52980-22-0
M. Wt: 234.16 g/mol
InChI Key: HVEINHUJRQCZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Formula: C₁₀H₆N₂O₅
Molecular Weight: 234.165 g/mol
CAS Number: 35973-24-1
UNII Code: GXW2A9E7U9
Key Features:

  • A quinoline derivative with a hydroxy group at position 4, a nitro group at position 6, and a carboxylic acid moiety at position 2.
  • No stereochemical centers (ACHIRAL), charge-neutral, and planar structure .
  • Potential applications in medicinal chemistry due to its structural similarity to bioactive quinoline scaffolds (e.g., neurokinin receptor antagonists) .

Properties

IUPAC Name

6-nitro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-9-6-3-5(12(16)17)1-2-8(6)11-4-7(9)10(14)15/h1-4H,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEINHUJRQCZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189520
Record name 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52980-22-0, 35973-24-1
Record name 1,4-Dihydro-6-nitro-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52980-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid can be achieved through several methods. One common synthetic route involves the nitration of 4-hydroxyquinoline-3-carboxylic acid. This reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Hydroxy-6-nitro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-6-nitro-3-quinolinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid with analogues differing in substituents at positions 6 and 7:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 35973-24-1 -NO₂ (C6), -OH (C4) C₁₀H₆N₂O₅ 234.165 High polarity due to nitro and carboxylic acid groups; potential pharmacophore .
4-Hydroxyquinoline-3-carboxylic acid 34785-11-0 -H (C6), -OH (C4) C₁₀H₇NO₃ 189.17 Simpler structure; used as a precursor in synthesizing fluorescent probes .
6-Chloro-4-hydroxy-3-quinolinecarboxylic acid 5463-29-6 -Cl (C6), -OH (C4) C₁₀H₆ClNO₃ 223.61 Chloro group enhances lipophilicity; studied in antimicrobial agents .
4-Hydroxy-7-methoxy-3-quinolinecarboxylic acid 28027-17-0 -OCH₃ (C7), -OH (C4) C₁₁H₉NO₄ 219.19 Methoxy group improves metabolic stability; used in kinase inhibitors .
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid 343-10-2 -F (C6), -OH (C4) C₁₀H₆FNO₃ 207.16 Fluorine enhances bioavailability; explored in CNS-targeting drugs .

Physicochemical and Functional Differences

Acidity and Solubility
  • Nitro Group (C6): The nitro group in this compound is strongly electron-withdrawing, increasing the acidity of the hydroxyl (C4) and carboxylic acid (C3) groups compared to non-nitro analogues. This results in higher water solubility at physiological pH .
  • Chloro vs. Fluoro Substituents: The chloro derivative (6-Chloro-4-hydroxy-3-quinolinecarboxylic acid) has lower solubility in polar solvents than the fluoro analogue due to chlorine’s larger atomic radius and weaker electronegativity .

Structural-Activity Relationships (SAR)

  • Position 6 Modifications :
    • Nitro (C6) : Enhances electrostatic interactions with charged residues in enzyme active sites (e.g., nitroreductases) .
    • Chloro (C6) : Increases hydrophobic interactions, improving membrane permeability .
  • Position 7 Modifications :
    • Methoxy (C7) : Reduces oxidative metabolism, prolonging half-life in vivo .

Key Research Findings

  • This compound demonstrated moderate inhibition of Mycobacterium tuberculosis growth (MIC₉₀ = 32 µg/mL), outperforming the chloro analogue (MIC₉₀ = 64 µg/mL) in a 2022 study .
  • In a 2023 computational study, the nitro derivative showed stronger binding affinity (−9.2 kcal/mol) to Staphylococcus aureus dihydrofolate reductase than the methoxy analogue (−7.8 kcal/mol) .
  • The fluoro derivative (6-Fluoro-4-hydroxy-3-quinolinecarboxylic acid) exhibited 80% oral bioavailability in rodent models, attributed to fluorine’s small size and metabolic stability .

Biological Activity

4-Hydroxy-6-nitro-3-quinolinecarboxylic acid (4-H-6-NO2-3-QCA) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential applications in drug development.

Chemical Structure and Properties

This compound features a quinoline core with the following structural characteristics:

  • Hydroxyl group at the 4th position
  • Nitro group at the 6th position
  • Carboxylic acid group at the 3rd position

This unique arrangement allows for various chemical interactions essential for its biological activities, such as hydrogen bonding and nucleophilic/electrophilic reactions.

Antimicrobial Activity

Research indicates that 4-H-6-NO2-3-QCA exhibits significant antimicrobial properties against both gram-positive and gram-negative bacterial strains. Notable findings include:

  • Effective against: Staphylococcus aureus (gram-positive), Escherichia coli (gram-negative), and Pseudomonas aeruginosa (gram-negative).
  • Minimum Inhibitory Concentration (MIC): Values vary based on bacterial strain, with some studies reporting MIC values as low as 32 µg/mL for certain strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antifungal Activity

In addition to antibacterial effects, 4-H-6-NO2-3-QCA has demonstrated antifungal activity against specific fungal species, including Candida albicans. The compound's antifungal efficacy appears to be dose-dependent, with higher concentrations yielding better inhibition of fungal growth.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Research has identified its ability to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of Apoptosis: The compound has shown potential in triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest: It can induce cell cycle arrest at specific phases, preventing cancer cell division.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Reduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Hydrogen Bonding: The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and other biomolecules, enhancing binding affinity and specificity.

Study on Antimicrobial Efficacy

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated that this compound exhibited a broad spectrum of activity against multiple bacterial strains, supporting its potential as a lead compound for antibiotic development.

Study on Anticancer Activity

Another investigation focused on the anticancer properties of 4-Hydroxy-6-nitro-3-QCA revealed that it significantly inhibited the growth of human breast cancer cells in vitro. The study highlighted the compound's ability to induce apoptosis and arrest the cell cycle at the G1 phase, suggesting a promising avenue for future cancer therapies .

Q & A

Q. How can metabolic pathways of this compound be elucidated in mammalian systems?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 enzymes) and identify metabolites via UPLC-QExactive. Compare with synthetic standards for nitro-reduction or glucuronidation products .
  • Isotope Labeling : Use ¹⁴C-labeled compound in rodent studies to track excretion routes (urine vs. feces) and tissue accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.